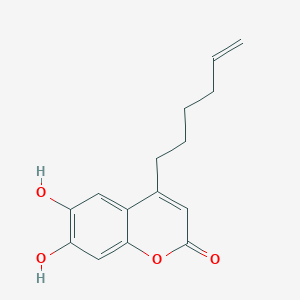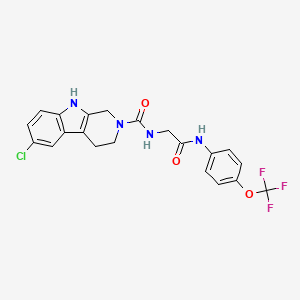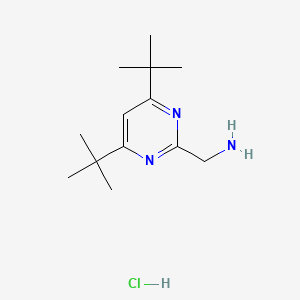![molecular formula C12H11Br2N3 B12626458 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine CAS No. 920752-34-7](/img/structure/B12626458.png)
2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine ring substituted with bromine atoms at the 2 and 6 positions, and an amine group attached to a 2-(pyridin-2-yl)ethyl side chain. The presence of bromine atoms and the pyridine ring makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine typically involves the bromination of a pyridine derivative followed by the introduction of the amine group. One common method involves the reaction of 2,6-dibromopyridine with 2-(pyridin-2-yl)ethylamine under specific conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
- Substituted pyridine derivatives
- Pyridine N-oxides
- Piperidine derivatives
Applications De Recherche Scientifique
2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyridine ring can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
- 2,6-Dichloro-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
- 2,6-Difluoro-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
- 2,6-Diiodo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine
Comparison: Compared to its chloro, fluoro, and iodo analogs, 2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine exhibits unique reactivity due to the size and electronegativity of the bromine atoms. Bromine atoms are larger and less electronegative than chlorine and fluorine, which can influence the compound’s chemical behavior and interactions. Additionally, the presence of bromine atoms can enhance the compound’s ability to participate in halogen bonding, which can be advantageous in certain applications.
Propriétés
Numéro CAS |
920752-34-7 |
|---|---|
Formule moléculaire |
C12H11Br2N3 |
Poids moléculaire |
357.04 g/mol |
Nom IUPAC |
2,6-dibromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine |
InChI |
InChI=1S/C12H11Br2N3/c13-11-7-10(8-12(14)17-11)16-6-4-9-3-1-2-5-15-9/h1-3,5,7-8H,4,6H2,(H,16,17) |
Clé InChI |
WOSUVPIMVXIXAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCNC2=CC(=NC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pyrrolidinecarboxamide, N-[1,1'-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)-](/img/structure/B12626383.png)
![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)


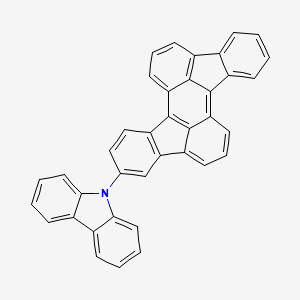
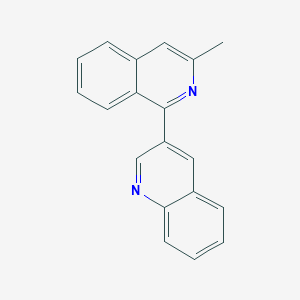
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
